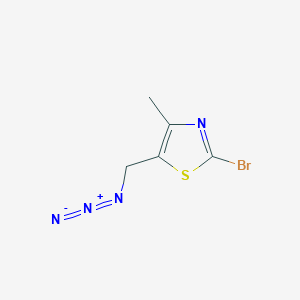

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole is a synthetic compound used in scientific research for its unique properties. This compound is known for its azide group, which allows for the attachment of various biomolecules, making it a useful tool in the field of bioconjugation.

Scientific Research Applications

Synthesis of Heterocycles

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole: is utilized in the synthesis of various heterocycles. Organic azides are key intermediates in constructing five-membered rings with one or more heteroatoms, such as pyrroles, oxazoles, and thiazoles . The azide group in this compound can undergo cycloaddition reactions, forming the backbone of many pharmaceuticals and agrochemicals.

Click Chemistry Applications

This compound is a valuable reagent in click chemistry, particularly in the [3+2] cycloaddition reactions. It can be used to modify biomolecules or polymers in a bioorthogonal manner, allowing for the labeling and tracking of molecules within various biological systems .

Generation of Nitrogen-Centered Radicals

The azido group in 5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole can be a precursor to nitrogen-centered radicals (NCRs). These radicals are significant in chemical biology and can lead to new synthetic pathways, potentially offering routes to novel therapeutic agents .

Metabolic Labeling of DNA and RNA

Azido-modified nucleosides, which can be derived from this compound, have been explored for metabolic labeling of DNA and RNA. This application is crucial for studying the dynamics of nucleic acids in live cells and for understanding genetic regulation .

Development of Anticancer Properties

Research has shown that azido-modified nucleosides, potentially derivable from 5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole , could augment radiation-induced damage to cancer cells, thereby enhancing the efficacy of radiotherapy in cancer treatment .

Supramolecular Self-Assembly

The azide functionality of this compound can be used to conjugate with other molecular entities to form supramolecular structures. These structures have applications in creating functional materials for electro-optical devices and other advanced technological applications .

properties

IUPAC Name |

5-(azidomethyl)-2-bromo-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4S/c1-3-4(2-8-10-7)11-5(6)9-3/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWJEINLFHHKNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2587900.png)

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587901.png)

![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide](/img/structure/B2587904.png)

![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B2587912.png)

![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)